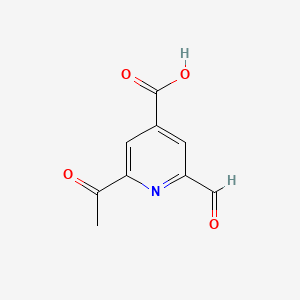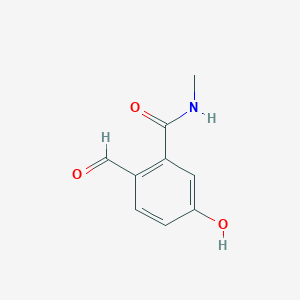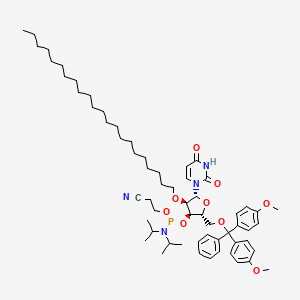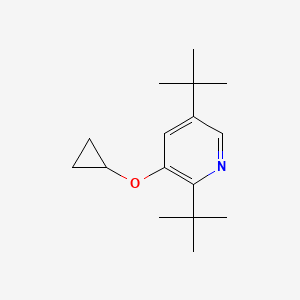
2,5-DI-Tert-butyl-3-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DI-Tert-butyl-3-cyclopropoxypyridine is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dibromo-3-cyclopropoxypyridine with tert-butyl lithium in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 2,5-DI-Tert-butyl-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropoxy groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyclopropoxy group.
Scientific Research Applications
2,5-DI-Tert-butyl-3-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.
Comparison with Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the cyclopropoxy group.
3,5-Di-tert-butylcatechol: Contains tert-butyl groups but has a different core structure.
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: Shares tert-butyl groups but has a different ring system.
Uniqueness: 2,5-DI-Tert-butyl-3-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2,5-ditert-butyl-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)11-9-13(18-12-7-8-12)14(17-10-11)16(4,5)6/h9-10,12H,7-8H2,1-6H3 |
InChI Key |
YDWFNXLDSJEGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


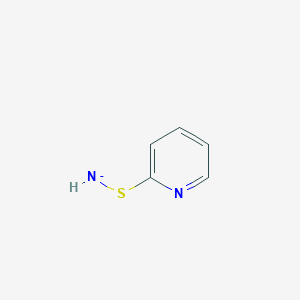
![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)







